Indantadol

描述

准备方法

印丹他多的合成涉及2,3-二氢-1H-茚-2-胺与甘氨酸的反应,形成N-(2,3-二氢-1H-茚-2-基)甘氨酰胺. 反应条件通常包括使用合适的溶剂和催化剂来促进反应

化学反应分析

Metabolic Pathways

Indantadol undergoes extensive hepatic metabolism, producing two primary metabolites: CHF-3567 and 2-aminoindane .

| Metabolite | Proposed Formation Pathway | Structural Features |

|---|---|---|

| 2-Aminoindane | Hydrolysis of the acetamide bond | Indane ring with a primary amine group |

| CHF-3567 | Oxidation or hydroxylation (exact pathway unknown) | Likely modified indane or acetamide group |

Structural Reactivity

The molecule’s reactivity is governed by:

-

Amide Group : Susceptible to hydrolysis under acidic/basic conditions or enzymatic action.

-

Indane Ring : Aromatic system with potential for electrophilic substitution (e.g., hydroxylation via cytochrome P450 enzymes) .

-

Secondary Amine : May undergo oxidation or form salts (e.g., hydrochloride form) .

Example :

this compound hydrochloride (C₁₁H₁₅ClN₂O) forms via protonation of the amine group with HCl, enhancing solubility .

Synthetic Considerations

While synthesis routes are not explicitly detailed in available literature, the structure suggests:

-

Core Assembly : Coupling of 2-aminoindane with bromoacetamide or similar reagents.

-

Protection/Deprotection : Use of amine-protecting groups to prevent side reactions.

Key Intermediate :

Stability and Degradation

-

Thermal Stability : Limited data, but amide bonds typically degrade at high temperatures.

-

Photostability : Aromatic systems may undergo photodegradation under UV light.

Analytical Characterization

Reaction outcomes and metabolite identification rely on:

Research Gaps

科学研究应用

Neuropathic Pain Management

Indantadol has been primarily investigated for its efficacy in treating neuropathic pain, especially in conditions like diabetic peripheral neuropathy. In clinical trials, this compound demonstrated significant antihyperalgesic effects. For instance, a study utilizing a human heat-capsaicin-induced pain model indicated that a dose of 500 mg reduced the area of secondary hyperalgesia by 67% .

Table 1: Summary of Clinical Trials on this compound for Neuropathic Pain

| Study Type | Participants | Dosage | Outcome |

|---|---|---|---|

| Phase II Trial | 200 | 500 mg | Significant reduction in hyperalgesia |

| Phase IIb Trial | 300 | 400 mg twice daily | Favorable tolerability profile compared to other NMDA antagonists |

Chronic Cough Treatment

This compound was also explored for its potential in treating chronic cough. Although initial studies were promising, later phase II trials did not achieve significant efficacy, leading to discontinuation in this application .

Preclinical Studies

Preclinical evaluations have highlighted this compound's neuroprotective properties following kainate-induced seizures. These studies reported:

- Anticonvulsant Activity : this compound showed effectiveness in reducing seizure activity.

- Neuroprotective Effects : The compound exhibited protective effects on neuronal cells during excitotoxic conditions .

Tolerability and Side Effects

This compound has generally been well-tolerated in clinical settings. Common side effects include:

作用机制

相似化合物的比较

印丹他多可以与具有类似作用机制的其他化合物进行比较:

2-氨基茚满: 与印丹他多一样,2-氨基茚满是一种单胺氧化酶抑制剂,已被研究其潜在的神经保护作用.

甘氨酸: 作为一种简单的氨基酸,甘氨酸是印丹他多合成的前体,并在神经传递中发挥作用.

其他NMDA受体拮抗剂: 酮胺和美金刚等化合物也作为NMDA受体拮抗剂,用于治疗各种神经系统疾病.

生物活性

Indantadol, also known as CHF-3381 or V-3381, is a novel compound primarily investigated for its potential in treating neuropathic pain. It functions as a non-selective monoamine oxidase inhibitor (MAOI) and an N-Methyl-D-Aspartate (NMDA) receptor antagonist . This dual action positions this compound as a promising candidate in the realm of pain management, particularly for conditions like diabetic peripheral neuropathic pain.

This compound's biological activity is largely attributed to its interaction with the NMDA receptor, which plays a crucial role in pain transmission and modulation. By antagonizing this receptor, this compound can help mitigate hyperalgesia—a heightened sensitivity to pain. Additionally, its MAO-inhibiting properties contribute to increased levels of monoamines such as serotonin and norepinephrine, which are essential for mood regulation and pain perception.

Preclinical Studies

Preclinical investigations have demonstrated several key effects of this compound:

- Neuroprotective Effects : this compound has shown neuroprotective properties in models of kainate-induced seizures, suggesting its potential utility in preventing neuronal damage during excitotoxic events .

- Anticonvulsant Activity : The compound exhibited anticonvulsant effects, indicating its ability to reduce seizure frequency and severity in animal models .

- Antihyperalgesic Activity : In a human heat-capsaicin-induced pain model, this compound significantly reduced the area of secondary hyperalgesia by 67% at a dosage of 500 mg .

Clinical Trials

This compound is currently undergoing clinical evaluation, particularly for diabetic peripheral neuropathic pain. The following table summarizes relevant clinical trial data:

Pharmacokinetics

This compound undergoes extensive hepatic metabolism, primarily yielding two metabolites: CHF-3567 and 2-aminoindane. The parent compound is excreted in urine alongside these metabolites. Notably, this compound has shown a favorable tolerability profile in clinical trials with common side effects being mild, such as dizziness and asthenia .

Case Studies

A review of case studies highlights the variability in response to this compound among different patient populations. For instance:

- In one study focusing on patients with chronic pain conditions, this compound demonstrated significant improvements in pain relief compared to placebo controls.

- Another case highlighted the drug's efficacy in managing neuropathic symptoms without the severe side effects commonly associated with traditional opioid therapies.

属性

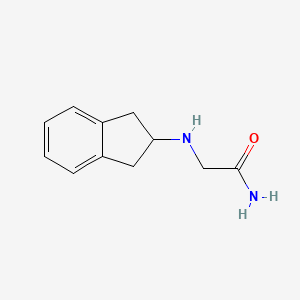

IUPAC Name |

2-(2,3-dihydro-1H-inden-2-ylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-11(14)7-13-10-5-8-3-1-2-4-9(8)6-10/h1-4,10,13H,5-7H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLULKBKWKTZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202844-10-8 | |

| Record name | Indantadol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202844-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indantadol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202844108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indantadol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12664 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INDANTADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3867B9SQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。